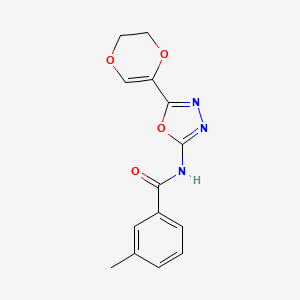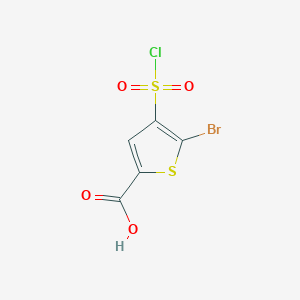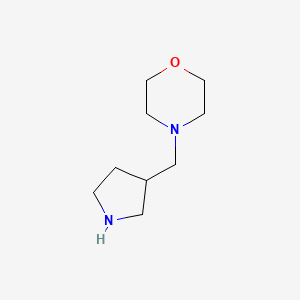
4-(Pyrrolidin-3-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyrrolidin-3-ylmethyl)morpholine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It is also known as “4-Pyrrolidin-3-yl morpholine” with the CAS Number: 53617-37-1 . Another variant of this compound is “this compound dihydrochloride” with the CAS Number: 933704-68-8 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular formula is C9H18N2O, and the molecular weight is 170.25 .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Pharmaceutical Applications
Morpholine derivatives have been recognized for their pharmacophore properties, particularly in inhibiting PI3K and PIKKs by forming key hydrogen bonding interactions, which convey selectivity over the broader kinome. The discovery of potent non-nitrogen containing morpholine isosteres has facilitated the development of selective dual inhibitors of mTORC1 and mTORC2, showcasing the compound's potential in pharmaceutical applications (Hobbs et al., 2019).
Structural and Spectroscopic Analysis
Morpholine derivatives have been studied for their crystal structures and spectroscopic properties, which is critical for understanding their behavior in various applications. For example, structural and spectroscopic investigations of 1-amino-2,4-dinitrobenzenes, including morpholino derivatives, were conducted using single-crystal x-ray diffraction and UV-visible spectrophotometry (Remedi et al., 1998).
Organometallic Chemistry
In the field of organometallic chemistry, morpholine and pyrrolidine have been used to synthesize novel zirconium complexes, which were characterized by X-ray diffraction. These complexes demonstrate the potential for morpholine derivatives in catalysis and material science research (Knüppel et al., 2000).
Dye Synthesis for Synthetic-Polymer Fibers
The condensation of halogeno-naphthalic anhydride with cyclic secondary amines, including morpholino derivatives, leads to the synthesis of dyes with applications in coloring synthetic-polymer fibers. This showcases the role of morpholine derivatives in the development of industrial dyes with good coloration and fastness properties on polyester (Peters & Bide, 1985).
Catalysis and Synthetic Chemistry
Morpholine derivatives have been utilized as catalysts in asymmetric Michael reactions, demonstrating their importance in synthetic chemistry for the creation of chiral, nonracemic compounds. These reactions proceed with good yield and selectivity, highlighting the compound's role in facilitating complex chemical syntheses (Betancort & Barbas, 2001).
Zukünftige Richtungen
The future directions for “4-(Pyrrolidin-3-ylmethyl)morpholine” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications. Given the versatility of pyrrolidine derivatives, “this compound” could have potential uses in various fields, including medicinal chemistry .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . In one instance, a derivative of pyrrolidine was found to have target selectivity toward BACE1, a key enzyme in the pathogenesis of Alzheimer’s disease .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the steric factors can influence the biological activity of pyrrolidine derivatives .
Biochemische Analyse
Biochemical Properties
The pyrrolidine ring in its structure is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the spatial orientation of substituents and the stereochemistry of the molecule .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Metabolic Pathways
The metabolic pathways involving 4-(Pyrrolidin-3-ylmethyl)morpholine are not well-defined. It is known that the pyrrolidine ring is involved in various metabolic pathways .
Eigenschaften
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-10-7-9(1)8-11-3-5-12-6-4-11/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQJKJPNFWHBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2834832.png)
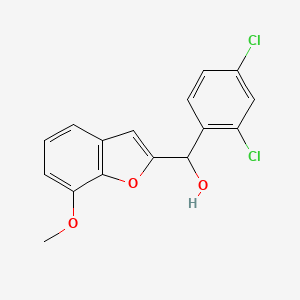

![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)
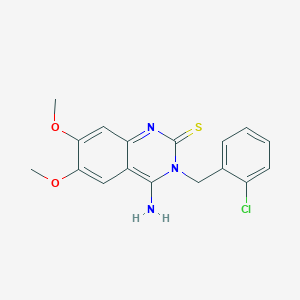
![5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2834840.png)
![N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2834842.png)

